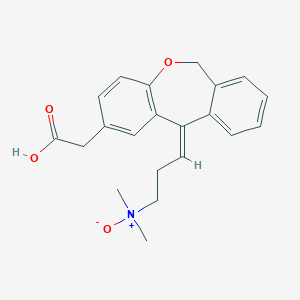

Olopatadine N-oxide

Description

Contextualization within Olopatadine (B1677272) Biotransformation and Chemical Stability

In biological systems, olopatadine undergoes metabolism to produce several circulating metabolites, with olopatadine N-oxide (also referred to as M3) being a major one identified following oral administration in humans fda.gov.phnovartis.comhres.cahres.ca. The enzymatic conversion of olopatadine to its N-oxide derivative is primarily catalyzed by flavin-containing monooxygenase (FMO) isoforms, specifically FMO1 and FMO3 drugbank.comtmda.go.tznih.gov. Studies involving human liver microsomes have shown that the formation rate of this compound is notable, surpassing that of another major metabolite, N-desmethyl olopatadine (M1) nih.gov.

The formation rates of olopatadine metabolites in human liver microsomes are summarized below:

| Metabolite | Formation Rate (pmol/min/mg protein) nih.gov |

| This compound | 2.50 |

| N-desmethyl olopatadine | 0.330 |

Beyond biological metabolism, this compound can also arise as a chemical degradation product. Forced degradation studies have indicated that olopatadine can degrade into its N-oxide form, particularly under oxidative conditions and heat treatment scispace.comaustinpublishinggroup.com. For instance, the presence of peroxides, often found as trace contaminants in excipients like povidone used in ophthalmic formulations, can accelerate the oxidation of olopatadine to this compound google.com. Research has demonstrated that reducing the amount of povidone in formulations can lead to a decrease in the levels of detected this compound degradation product google.com. While some studies suggest susceptibility to acidic and alkaline conditions, others indicate stability under thermal or UV stress, highlighting the complexity of its degradation pathways depending on specific environmental factors scispace.comresearchgate.netmedcraveonline.com.

Significance as a Metabolite and Degradation Product in Pharmaceutical Research

The significance of this compound in pharmaceutical research stems from its dual role as both a metabolic product and a potential impurity.

The relative plasma concentrations of olopatadine and its N-oxide metabolite after oral administration are shown below:

| Compound | Peak Plasma Concentration (relative to parent) hres.cahres.ca |

| This compound | < 3% |

| N-desmethyl olopatadine | < 1% |

As a degradation product, this compound is classified as an impurity (often referred to as "related compound B") and its presence is carefully monitored during the stability testing of olopatadine formulations scispace.comgoogle.comsynzeal.comsimsonpharma.com. The pharmaceutical industry utilizes reference standards for olopatadine impurities, including the N-oxide, for various critical activities. These include supporting product development, aiding in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, ensuring quality control, validating analytical methods, and conducting stability studies synzeal.com. Controlling the levels of degradation products like this compound is essential for maintaining the quality, safety, and shelf-life of the drug product.

Current Research Frontiers and Emerging Scientific Inquiries

Current research on this compound continues to explore its comprehensive profile within chemical and pharmaceutical contexts. Key areas of inquiry include:

Elucidation of Formation Pathways: Ongoing investigations aim to fully characterize the precise mechanisms and conditions leading to the formation of this compound, both metabolically and through chemical degradation drugbank.comnih.govscispace.comaustinpublishinggroup.com. This includes identifying specific catalysts, environmental factors, and excipient interactions that influence its generation.

Analytical Method Development: A significant focus is on developing and validating highly sensitive and selective analytical methods for the detection and quantification of this compound in raw materials, drug products, and biological samples. Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) and colorimetric methods are continuously refined for this purpose scispace.comaustinpublishinggroup.comresearchgate.netmedcraveonline.com.

Formulation Optimization for Stability: Research is actively pursuing strategies to minimize the formation of this compound as a degradation product in pharmaceutical formulations. This involves optimizing excipient selection, such as exploring alternatives to povidone or methods to mitigate its pro-oxidant effects, to enhance the long-term stability of olopatadine products google.com.

Intrinsic Stability and Degradation Profiling: Comprehensive intrinsic stability studies and forced degradation profiling of olopatadine hydrochloride continue to be conducted to identify all potential degradation products and pathways, ensuring robust drug development and quality assurance researchgate.net.

These research efforts collectively contribute to a deeper understanding of this compound, facilitating the development of more stable and reliable olopatadine drug products.

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKZPVWYFNGMCP-LSCVHKIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173174-07-7 | |

| Record name | Olopatadine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLOPATADINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Formation and Enzymatic Mechanisms of Olopatadine N Oxide

Flavin-Containing Monooxygenase (FMO) Mediated N-Oxidation Pathways

The N-oxidation of olopatadine (B1677272) to olopatadine N-oxide is a key metabolic pathway, predominantly catalyzed by the FMO enzyme family. FMOs are crucial in the phase-1 metabolism of various drugs and xenobiotics, particularly those containing nucleophilic heteroatoms like nitrogen or sulfur. nih.gov

Role of FMO1 and FMO3 Isozymes in this compound Formation

Research indicates that flavin-containing monooxygenase 1 (FMO1) and flavin-containing monooxygenase 3 (FMO3) are the primary isozymes responsible for the formation of this compound (M3). Both FMO1 and FMO3 exhibit high specific activity in this N-oxidation reaction. uni.lunih.govchem960.comnih.govnih.govfda.govchemspider.comfishersci.cauni.lu FMO3, in particular, is the most abundant FMO enzyme found in adult human liver and plays a predominant role in oxidizing tertiary amines, a structural characteristic present in olopatadine. uni.luchem960.com

In Vitro Metabolic Rate Characterization (e.g., NADPH-dependent formation rates in human liver microsomes)

In vitro studies utilizing human liver microsomes have characterized the metabolic rate of this compound formation. In the presence of an NADPH-generating system, olopatadine is metabolized to this compound (M3) at a rate of 2.50 pmol/min/mg protein. uni.lunih.govuni.lu This formation is strictly NADPH-dependent, highlighting the requirement for reducing equivalents in the enzymatic process. uni.lu Further characterization revealed that the formation of M3 was enhanced by N-octylamine and inhibited by thiourea, providing insights into the enzymatic mechanism and potential modulators of this reaction. uni.lunih.gov

Table 1: In Vitro Olopatadine Metabolic Rates in Human Liver Microsomes

| Metabolite | Enzyme(s) Primarily Responsible | Formation Rate (pmol/min/mg protein) |

| This compound (M3) | FMO1, FMO3 | 2.50 uni.lunih.govuni.lu |

| N-monodemethylolopatadine (M1) | CYP3A4 | 0.330 uni.lunih.govuni.lu |

Comparison with Alternative Olopatadine Metabolic Transformations (e.g., N-demethylation via Cytochrome P450 Enzymes)

Beyond N-oxidation, olopatadine undergoes other metabolic transformations, primarily N-demethylation. Olopatadine is also metabolized to N-monodemethylolopatadine (M1), also known as N-desmethyl olopatadine. uni.lunih.govchem960.comnih.govnih.govfda.govchemspider.comfishersci.cauni.lu This N-demethylation pathway is almost exclusively catalyzed by the cytochrome P450 enzyme CYP3A4. uni.lunih.govchem960.comnih.govnih.govfda.govchemspider.comfishersci.cauni.lu

In human liver microsomes, the rate of M1 formation by CYP3A4 is 0.330 pmol/min/mg protein. uni.lunih.govuni.lu After a 1-hour incubation, M1 accounted for 5.2% of the initial olopatadine concentration. uni.lu This indicates that while both FMOs and CYPs metabolize olopatadine, the FMO-mediated N-oxidation pathway (forming M3) is quantitatively more significant in human liver microsomes than the CYP3A4-mediated N-demethylation pathway (forming M1) under these conditions. uni.lunih.govuni.lu

Metabolite Profiling and Identification Strategies in Biological Matrices

The profiling and identification of drug metabolites like this compound in biological matrices are critical steps in understanding drug biotransformation and pharmacokinetics. Metabolite profiling involves determining the number and relative abundance of metabolites formed in various species or test systems. Metabolite characterization focuses on determining the molecular weight and elemental composition of metabolites. Definitive metabolite identification, which assigns a precise chemical structure, is achieved by comparing retention times and mass spectrometry fragmentation patterns with authentic reference standards or through nuclear magnetic resonance (NMR) analysis.

Mass spectrometry (MS), particularly liquid chromatography coupled with atmospheric pressure ionization MS (LC-MS/MS), is a powerful and widely used tool for the rapid detection, structural elucidation, and quantification of drug-derived material in diverse biological fluids. NMR spectroscopy also plays an invaluable role in the structural characterization and quantification of drug metabolites.

In vitro studies, often employing liver microsomes, liver slices, or hepatocytes from both animal models and humans, are typically conducted early in drug development to identify metabolites. These in vitro findings are then often confirmed by in vivo metabolism studies, which can also reveal quantitative or qualitative differences in metabolism across species. Common biological matrices used for metabolite characterization studies include plasma, urine, fecal homogenate, and various tissue homogenates. Radiolabeled test articles (e.g., with Carbon-14 or Tritium) are frequently employed in such studies to provide quantitative information on the formation of each metabolite.

Chemical Degradation Pathways and Stability Implications of Olopatadine N Oxide

Oxidative Degradation Mechanisms Leading to N-Oxide Formation

Olopatadine (B1677272) N-oxide is primarily formed through oxidative degradation of the dimethylamino group of olopatadine . This process can be influenced by various factors, including the presence of specific excipients and the chemical environment.

Influence of Formulation Excipients on Olopatadine Oxidation (e.g., Povidone and Peroxide Residues)

Pharmaceutical excipients can significantly impact the oxidative stability of active pharmaceutical ingredients (APIs). Povidone, a commonly used excipient in ophthalmic formulations of olopatadine, has been identified as a contributor to N-oxide formation google.com.

Povidone raw material can contain peroxide impurities, which are trace contaminants from the polymerization reaction used in its manufacturing google.commdpi.com. These peroxides, specifically hydroperoxides and organoperoxides, are known to cause oxidative degradation of susceptible drug substances mdpi.com. Studies have shown a direct correlation between the amount of povidone present in olopatadine formulations and the level of olopatadine N-oxide degradation product observed google.com. Even after treatment to remove potential residual peroxides, povidone has been observed to negatively affect formulation stability, leading to increased levels of this compound google.com.

Research on raloxifene (B1678788) hydrochloride, another drug susceptible to N-oxide formation, further supports this. When raloxifene hydrochloride was exposed to povidone and crospovidone, an order of magnitude increase in N-oxide conversion was observed compared to other excipients. Spiking experiments with hydrogen peroxide demonstrated a strong correlation between total peroxide levels in these excipients and the quantity of N-oxide formed upon accelerated storage nih.govresearchgate.net. This suggests a similar mechanism where peroxide impurities in povidone can trigger the oxidation of the tertiary amine in olopatadine researchgate.net.

Proposed Chemical Oxidation Pathways of Olopatadine Hydrochloride to N-Oxide

The chemical oxidation of olopatadine hydrochloride primarily targets the tertiary amine group, leading to the formation of this compound. This is analogous to the metabolic pathway of olopatadine in the body, where flavin-containing monooxygenase (FMO) 1 and 3 catalyze the formation of N-oxide austinpublishinggroup.comdrugbank.com.

In chemical degradation studies, olopatadine hydrochloride can be oxidized by reagents such as potassium permanganate (B83412) austinpublishinggroup.comscholarsresearchlibrary.com. This reaction scheme proposes the formation of this compound and N-monodemethylolopatadine as major oxidation products austinpublishinggroup.comscholarsresearchlibrary.com. Hydrogen peroxide is also a known oxidizing agent that reacts with tertiary amines, leading to N-oxide formation mdpi.com.

The proposed chemical oxidation pathway involves the direct oxidation of the dimethylamino group on the propylidene side chain of olopatadine. This is a common oxidation mechanism for tertiary amines, where an oxygen atom is added to the nitrogen atom, forming the N-oxide.

Thermal and Photolytic Degradation Contributions to this compound Formation

The stability of olopatadine can also be affected by environmental factors such as heat and light, which can contribute to its degradation, including the formation of N-oxide veeprho.com.

Thermal Degradation: Studies on olopatadine hydrochloride have yielded mixed results regarding its stability under thermal stress. Some research indicates that olopatadine shows strong degradation under heat treatment, with N-oxide being a possible degradation product scispace.com. However, other studies report that olopatadine hydrochloride remains stable when exposed to dry heat scispace.com. Conversely, some forced degradation studies on solid powder olopatadine did not find degradation under thermal conditions over 10 days, suggesting that degradation might be less likely in the solid state researchgate.netnih.gov.

Photolytic Degradation: Similar variability is observed with photolytic degradation. Olopatadine can undergo moderate degradation under photolytic environments, with this compound identified as a main degradation product scispace.com. However, some studies suggest that olopatadine hydrochloride remains stable when exposed to direct sunlight scispace.com. Another study found that olopatadine was less stable in photolytic degradation conditions, with specific degradation constants reported for dry and wet states medcraveonline.commedcraveonline.com. Similar to thermal stress, some forced degradation studies on solid powder olopatadine did not find degradation under UV light over 10 days researchgate.netnih.gov.

The discrepancies in thermal and photolytic degradation findings may be attributed to differences in experimental conditions, such as the physical state of the drug (solid vs. solution), the intensity and duration of exposure, and the presence of other components in the formulation.

Strategies for Mitigating N-Oxide Formation during Olopatadine Formulation and Storage

Mitigating the formation of this compound is essential for ensuring the long-term stability and quality of pharmaceutical products. Several strategies can be employed during formulation and storage:

Excipient Selection and Control:

Reducing or Eliminating Povidone: Since povidone, particularly due to its peroxide impurities, contributes to N-oxide formation, reducing or replacing it with alternative polymers can significantly decrease degradation google.comnih.gov. Studies have shown that replacing povidone with other polymer modifiers like polyvinyl alcohol (PVA) can eliminate this compound formation google.com.

Controlling Peroxide Levels in Excipients: Implementing a rational limit test for peroxide content in excipients like povidone is a crucial control strategy mdpi.comnih.gov. Suppliers should be encouraged to provide excipients with low peroxide levels. Approaches to reduce peroxides in excipients include using enzymes and metals, chemical modification, supercritical fluid extraction, and vacuum drying mdpi.com.

Use of Antioxidants: While not explicitly detailed for this compound, antioxidants are generally used in formulations to scavenge reactive oxygen species and prevent oxidative degradation. This could be a relevant strategy to explore for olopatadine.

Formulation Optimization:

Oxygen Exclusion: Since N-oxide formation is an oxidative process, limiting oxygen exposure during manufacturing and storage can control its formation . This can involve using inert gas blanketing during processing and packaging in oxygen-impermeable containers.

Novel Delivery Systems: Formulations that enhance stability and reduce degradation can be explored. For instance, viscous eye drops using polymers like chitosan (B1678972) or guar (B607891) gum have been developed to improve retention and potentially stability, although their direct impact on N-oxide formation specifically is not detailed researchgate.netresearchgate.net.

Storage Conditions:

Protection from Light and Heat: Given the potential for photolytic and thermal degradation, storing olopatadine formulations in light-resistant containers and at controlled temperatures (e.g., refrigerated conditions) can help minimize N-oxide formation veeprho.comaxonmedchem.com.

These strategies collectively contribute to improving the stability profile of olopatadine formulations by addressing the key chemical degradation pathways leading to N-oxide formation.

Table 1: Olopatadine Degradation Products and Influencing Factors

| Degradation Product | Formation Mechanism | Influencing Factors | Reference |

| This compound | Oxidation of dimethylamino group | Peroxide impurities in excipients (e.g., Povidone), Oxidative environment (e.g., H₂O₂), Thermal stress (variable), Photolytic stress (variable) | scispace.comaustinpublishinggroup.comgoogle.commdpi.comnih.govresearchgate.netscholarsresearchlibrary.comveeprho.commedcraveonline.commedcraveonline.com |

| N-monodemethylolopatadine | Oxidation (demethylation) | Potassium permanganate oxidation | austinpublishinggroup.comscholarsresearchlibrary.com |

| OLO-Imp (analog structure) | Hydrolysis | Acidic, alkaline, neutral conditions | nih.govresearchgate.net |

| OLO1 (tricyclic ring-cleavage product) | Hydrolysis (ring cleavage) | Acidic, neutral conditions | researchgate.net |

| Olopatadine E-isomer, Olopatadine ester E and Z | Various | Acidic, basic, photolytic stress | scispace.com |

| Carbaldehyde | Oxidation | Povidone, peroxide residues | google.com |

Table 2: Influence of Povidone on this compound Formation

| Povidone Concentration in Formulation | Treatment for Peroxide Removal | Observed Effect on this compound Levels | Reference |

| At or below 1.8 mg/mL (commercial levels) | Yes (potential residual peroxide) | Negative effect, increasing N-Oxide levels | google.com |

| Reduced amounts | N/A | Decreased N-Oxide levels | google.com |

| Eliminated | N/A | Completely eliminated N-Oxide | google.com |

Table 3: Summary of Olopatadine Stability under Stress Conditions

| Stress Condition | Observed Stability/Degradation | Key Degradation Products (if specified) | Reference |

| Oxidative | Strong degradation scispace.com, Susceptible , No degradation over 10 days (solid powder) nih.gov, Slight degradation researchgate.net | This compound scispace.com | scispace.comresearchgate.netnih.gov |

| Thermal | Strong degradation scispace.com, Stable (dry heat) scispace.com, No degradation over 10 days (solid powder) researchgate.netnih.gov | This compound (possible) scispace.com | scispace.comresearchgate.netnih.gov |

| Photolytic | Moderate degradation scispace.com, Stable (direct sunlight) scispace.com, Less stable medcraveonline.commedcraveonline.com, No degradation over 10 days (solid powder) researchgate.netnih.gov | This compound scispace.com | scispace.comresearchgate.netnih.govmedcraveonline.commedcraveonline.com |

| Acidic | Susceptible, significant degradation scispace.comresearchgate.netmedcraveonline.com | OLO-Imp, OLO1, OLO2, OLO3, OLO4, OLO5 researchgate.net | scispace.comresearchgate.netmedcraveonline.comresearchgate.net |

| Alkaline | Susceptible, significant degradation scispace.comresearchgate.netmedcraveonline.com | OLO-Imp, OLO3, OLO5, OLO6, OLO7 researchgate.net | scispace.comresearchgate.netmedcraveonline.comresearchgate.net |

| Neutral/Water | Slight degradation researchgate.net, Similar pattern to acidic/alkaline researchgate.net | OLO-Imp, OLO3, OLO5 researchgate.net | researchgate.netresearchgate.net |

Analytical Chemistry Methodologies for Olopatadine N Oxide Characterization and Quantification

Chromatographic Separations and Quantification of Olopatadine (B1677272) N-Oxide

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique particularly well-suited for the separation of polar and/or ionic compounds that may exhibit poor retention or unsuitable peak shapes in reversed-phase liquid chromatography (RP-LC) oup.com. While specific detailed studies on HILIC applications solely for Olopatadine N-Oxide were not extensively detailed in the provided search results, HILIC has been successfully applied for the chromatographic analysis of olopatadine hydrochloride and its E-isomer impurity oup.comresearchgate.net. Given that N-oxides are polar and often ionic species, HILIC is a highly relevant technique for their separation and quantification in complex matrices.

Research has explored the chromatographic behavior of olopatadine and its impurities in HILIC mode, aiming to define optimal chromatographic conditions for their determination in formulations like eye drops oup.comresearchgate.net. The methodology often involves polar columns, such as bare silica, with mobile phases comprising an aqueous-organic mixture, typically with more than 50% organic solvent, such as acetonitrile (B52724) oup.com. Design of Experiments (DoE) methodology has been utilized to estimate chromatographic behavior and establish optimal conditions, ensuring robust separation of critical peak pairs and maximizing retention oup.comresearchgate.net. This approach confirms the potential of HILIC for the analysis of polar impurities like this compound within the olopatadine matrix.

Development and Validation of Analytical Methods for this compound

The development and validation of robust analytical methods are paramount for the accurate and reliable quantification of this compound. These methods are critical for ensuring compliance with regulatory guidelines and maintaining product quality throughout the drug's lifecycle.

Utilization of this compound as a Certified Reference Material and Impurity Standard

This compound is frequently referred to in pharmacopoeias as Olopatadine Related Compound B and serves as a meticulously characterized reference standard veeprho.comusp.org. It plays a vital role in analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development axios-research.comclearsynth.com. Its use as a reference standard is essential for traceability against pharmacopeial standards, including those established by the United States Pharmacopeia (USP), European Medicines Agency (EMA), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) axios-research.comveeprho.com.

This compound is an impurity that can be present during the synthesis of olopatadine veeprho.com. Its comprehensive characterization data, often accompanied by a Structure Elucidation Report (SER), ensures its accuracy and reliability across various analytical applications veeprho.comclearsynth.com. This compound is suitable for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), as well as in the commercial manufacturing of olopatadine veeprho.comclearsynth.com.

Method Specificity, Sensitivity, and Robustness for N-Oxide Quantification

The validation of analytical methods for this compound quantification involves rigorous assessment of several key parameters, including specificity, sensitivity, and robustness, in accordance with guidelines such as those from the International Conference on Harmonisation (ICH) and USP researchgate.netscispace.comresearchgate.net.

Specificity : Method specificity ensures that the analytical method accurately measures the analyte of interest without interference from other components in the sample, such as excipients or other impurities. In studies validating UHPLC methods for olopatadine, Olopatadine Related Compound B (this compound) has been shown to be well-separated from the main olopatadine component, with a reported resolution of 3.92 scispace.com. This indicates that methods can be developed to distinguish this compound effectively from other compounds present in the formulation.

Sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ) : Sensitivity refers to the lowest concentration of an analyte that can be reliably detected (LOD) or quantified (LOQ). For Olopatadine Related Compound B (this compound), a UHPLC method requires the LOQ solution to have a signal-to-noise (S/N) ratio of at least 10 scispace.com. While specific LOD/LOQ values for this compound were not universally provided across all search results, linearity for Olopatadine Related Compound B has been validated in the range of 0.02 to 4.0 µg mL⁻¹ in certain UHPLC studies scispace.com. For olopatadine hydrochloride, spectrophotometric methods have reported LODs ranging from 0.40 to 1.05 µg/ml and LOQs from 1.34 to 3.51 µg/ml across different procedures austinpublishinggroup.com.

Robustness : Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This demonstrates the reliability of the method during normal usage. For olopatadine and its related compounds, including Olopatadine Related Compound B (N-Oxide), UHPLC methods have undergone robustness validation scispace.com. Studies on olopatadine hydrochloride have shown that minor changes in parameters such as the volume of reagents (e.g., H₂SO₄, NaOH, KMnO₄) have a negligible influence on the results, with low standard deviation (SD) values, indicating the robustness of the analytical procedures researchgate.netaustinpublishinggroup.com. For a validated RP-HPLC-DAD method for olopatadine hydrochloride, robustness testing confirmed method stability under varying methanol (B129727) proportions (±2%) in the mobile phase .

The precision of methods developed for olopatadine and its impurities, including Olopatadine Related Compound B, has been demonstrated with low relative standard deviation (RSD) values. For instance, repeatability RSD of 0.37% was achieved for Olopatadine Related Compound B in one study, indicating high precision scispace.com.

The following table summarizes some typical sensitivity and precision data for analytical methods related to olopatadine and its N-oxide impurity.

| Parameter | Analyte/Compound | Method Type | Value/Range | Citation |

| LOD | Olopatadine HCl (Procedures A, B, C, D) | Spectrophotometric | 1.05, 0.62, 0.40, 0.60 µg/ml | austinpublishinggroup.com |

| LOQ | Olopatadine HCl (Procedures A, B, C, D) | Spectrophotometric | 3.51, 2.08, 1.34, 2.01 µg/ml | austinpublishinggroup.com |

| LOQ Requirement | Olopatadine Related Compound B (N-Oxide) | UHPLC | S/N ratio ≥ 10 | scispace.com |

| Linearity Range | Olopatadine Related Compound B (N-Oxide) | UHPLC | 0.02 – 4.0 µg mL⁻¹ | scispace.com |

| Repeatability (RSD) | Olopatadine Related Compound B (N-Oxide) | UHPLC | 0.37% | scispace.com |

| Robustness | Olopatadine HCl (variation in reagent volumes) | Spectrophotometric | SD values ≤ 1.93 (negligible influence) | austinpublishinggroup.com |

| Robustness | Olopatadine HCl (variation in methanol proportion) | RP-HPLC-DAD | Method stability confirmed (±2% variation) | |

| Accuracy (Recovery) | Olopatadine HCl | RP-HPLC-DAD | 98.99–101.02% (tablets and eye drops) | researchgate.net |

Pharmacological Characterization of Olopatadine N Oxide As a Metabolite

In Vitro Pharmacological Activity and Mechanistic Insights

In Vitro Histamine (B1213489) Release Modulation by Olopatadine (B1677272) N-Oxide

Research into the direct effects of Olopatadine N-Oxide on histamine release from mast cells provides fundamental insights into its anti-allergic potential. A technical report from Alcon Laboratories, Inc., referenced in a U.S. Food and Drug Administration (FDA) pharmacology review, specifically addresses the "Effect on histamine release from human conjunctival mast cells" by AL-18876, which is this compound. fda.gov This indicates that dedicated studies have been conducted to elucidate this specific pharmacological action. However, the quantitative data from this report, such as the half-maximal inhibitory concentration (IC50), are not detailed in the publicly accessible domain.

The investigation into its capacity to stabilize mast cells and prevent the release of histamine and other inflammatory mediators is a key area of its pharmacological characterization. This action is a hallmark of many anti-allergic drugs and understanding the potency of this compound in this regard is essential.

Comparative Pharmacological Evaluation with Parent Olopatadine

A direct comparison of the in vitro pharmacological activities of this compound and its parent compound, Olopatadine, is necessary to ascertain the relative contribution of the metabolite to the observed clinical efficacy.

Olopatadine is well-characterized as a potent anti-allergic agent with a dual mechanism of action: selective histamine H1 receptor antagonism and inhibition of mast cell mediator release. nih.govresearchgate.net In vitro studies have demonstrated that Olopatadine inhibits histamine release from human conjunctival mast cells in a concentration-dependent manner. nih.gov This mast cell-stabilizing effect is a critical component of its therapeutic action. nih.gov

To facilitate a comparative understanding, the known in vitro pharmacological data for Olopatadine is presented below. It is important to note that corresponding quantitative data for this compound is not available in the reviewed public literature.

Table 1: In Vitro Histamine Release Modulation

| Compound | Cell Type | IC50 for Histamine Release | Source |

|---|---|---|---|

| Olopatadine | Human Conjunctival Mast Cells | 559 µM | nih.gov |

| This compound | Human Conjunctival Mast Cells | Data not publicly available | fda.gov |

Furthermore, the antihistaminic activity of Olopatadine has been quantified through receptor binding assays. Its high affinity for the histamine H1 receptor underscores its efficacy in blocking the effects of released histamine.

Table 2: Comparative Pharmacological Parameters

| Compound | Parameter | Value | Source |

|---|---|---|---|

| Olopatadine | Histamine H1 Receptor Binding Affinity (Ki) | 31.6 nM | |

| This compound | Histamine H1 Receptor Binding Affinity (Ki) | Data not publicly available |

Computational and Theoretical Chemistry Investigations of Olopatadine N Oxide

Quantum Chemical Studies of N-Oxidation Processes and Product Stability

Detailed quantum chemical studies that specifically investigate the N-oxidation process of Olopatadine (B1677272) to form Olopatadine N-Oxide, including aspects of product stability, are not documented in peer-reviewed literature. Such studies would typically involve the use of computational methods to model the electronic structure and energy of the molecules involved.

Reaction Mechanism Elucidation and Transition State Analysis

There is no available research that elucidates the reaction mechanism or provides a transition state analysis for the N-oxidation of Olopatadine from a computational chemistry perspective. This type of investigation would be crucial for understanding the precise pathway of the oxidation reaction, identifying the energy barriers, and characterizing the geometry of the transition state.

Electronic Structure and Reactivity Descriptors

Specific computational analyses of the electronic structure and reactivity descriptors for this compound have not been published. These studies would typically involve calculations of molecular orbitals, electron density, and other quantum chemical parameters to predict the molecule's reactivity and stability.

Molecular Modeling of Enzyme-Substrate Interactions in N-Oxidation

While it is known that Olopatadine is metabolized to this compound, in part by flavin-containing monooxygenase (FMO) enzymes, detailed molecular modeling of the enzyme-substrate interactions for this specific transformation is not available in the public domain. nih.gov Such modeling would provide insights into the binding of Olopatadine to the active site of the metabolizing enzymes and the subsequent oxidative process.

Chiral Aspects of N-Oxidation and Stereoselective Synthesis Implications

There is no specific research available on the chiral aspects of Olopatadine N-oxidation or the implications for stereoselective synthesis from a computational standpoint. While studies on other molecules, such as loratadine, have explored the use of computational methods to understand the conformational dynamics and enantiomeric stability of their N-oxide products, similar investigations for this compound have not been published. nih.gov

Summary of Findings

The table below summarizes the availability of computational and theoretical research for each specified area concerning this compound.

| Section | Subsection | Research Focus | Availability of Specific Studies on this compound |

| 6.1 | Quantum Chemical Studies | ||

| 6.1.1 | Reaction Mechanism and Transition State Analysis | Not Available | |

| 6.1.2 | Electronic Structure and Reactivity Descriptors | Not Available | |

| 6.2 | Molecular Modeling of Enzyme-Substrate Interactions | Not Available | |

| 6.3 | Prediction of Degradation Pathways via Simulation | Not Available | |

| 6.4 | Chiral Aspects of N-Oxidation | Not Available |

Q & A

Basic Research: How can researchers synthesize and characterize Olopatadine N-Oxide for experimental use?

Methodological Answer:

this compound can be synthesized via oxidation of olopatadine using hydrogen peroxide or other oxidizing agents under controlled conditions. Characterization should involve high-resolution mass spectrometry (HRMS) to confirm molecular weight (353.41 g/mol, C₂₁H₂₃NO₄) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Purity analysis via HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is critical, as impurities like N-desmethyl olopatadine or unreacted starting material may persist . For reproducibility, document reaction parameters (temperature, solvent ratios) and validate synthetic yields across multiple batches .

Advanced Research: What in vitro models are suitable for assessing this compound’s pharmacological activity compared to other metabolites?

Methodological Answer:

Use human corneal epithelial cell lines to evaluate histamine H₁-receptor antagonism, comparing this compound with olopatadine and N-desmethyl olopatadine. Measure IC₅₀ values via competitive binding assays with radiolabeled pyrilamine. For enzyme-linked pathways, employ cDNA-expressed human CYP3A4 and flavin-containing monooxygenases (FMO1/FMO3) to study metabolic interconversion between olopatadine and its N-Oxide metabolite . Validate results against clinical plasma concentration data (typically <0.5 ng/mL post-ocular administration) to contextualize in vitro findings .

Basic Research: What analytical techniques are optimal for detecting this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for quantifying this compound in plasma or urine. Use deuterated internal standards (e.g., Olopatadine-D3 N-Oxide) to correct for matrix effects. Chromatographic separation can be achieved with a C8 column and gradient elution (0.1% formic acid in water/acetonitrile). Limit of quantification (LOQ) should be validated to ≤0.050 ng/mL, as systemic exposure is negligible post-topical administration .

Advanced Research: How does this compound’s formation vary across species, and what implications does this have for translational research?

Methodological Answer:

In rats, olopatadine is primarily excreted unchanged in urine, while humans exhibit metabolic conversion to N-Oxide via FMO enzymes. Conduct cross-species microsomal incubations (rat vs. human liver microsomes) to quantify metabolite ratios. Use enzyme inhibition assays (e.g., methimazole for FMO suppression) to isolate metabolic pathways. These data highlight species-specific discrepancies, necessitating cautious extrapolation of preclinical toxicity results to humans .

Data Analysis: How should researchers address conflicting data on this compound’s concentration in human plasma?

Methodological Answer:

Discrepancies arise from detection limits (e.g., LC-MS/MS vs. ELISA) and sampling times (peak concentrations occur ≤2 hours post-dose). Apply pharmacokinetic modeling to estimate area-under-the-curve (AUC) and compare studies using standardized protocols. For example, retrospective analysis of pooled clinical data (e.g., McLaurin et al.’s multicenter studies) can resolve variability in reported plasma levels .

Advanced Research: What experimental designs are recommended for comparative efficacy studies of this compound versus newer formulations (e.g., 0.7% olopatadine)?

Methodological Answer:

Adopt a randomized, double-masked, active-controlled trial design with allergen challenge models. Measure 24-hour post-dose ocular itching scores (0–4 scale) and use model-based simulations to predict relief rates. For statistical rigor, stratify patients by baseline itching severity and apply mixed-effects models to account for inter-individual variability. Retrospective validation against clinical datasets (e.g., Ackerman et al.’s studies) ensures predictive accuracy .

Basic Research: How can researchers ensure the stability of this compound under varying experimental conditions?

Methodological Answer:

Perform accelerated stability studies under ICH guidelines: expose samples to 40°C/75% relative humidity for 6 months and analyze degradation products via HPLC. Monitor for N-Oxide reversion to olopatadine or formation of desmethyl derivatives. Use lyophilization for long-term storage, and validate pH stability in buffered solutions (pH 5–7) to mimic physiological conditions .

Advanced Research: What mechanisms explain the limited detection of this compound in human breast milk despite systemic exposure?

Methodological Answer:

Hypothesize low lipid solubility or active efflux transporters (e.g., P-glycoprotein) limiting mammary gland transfer. Conduct in vitro bidirectional transport assays using MDCK-MDR1 cells to quantify permeability. Compare with radiolabeled olopatadine distribution studies in lactating rats, noting fetal toxicity risks at high oral doses. Correlate findings with human pharmacokinetic models to estimate infant exposure .

Basic Research: What protocols are recommended for synthesizing isotope-labeled this compound for tracer studies?

Methodological Answer:

Use deuterated or ¹³C-labeled olopatadine precursors in oxidation reactions. For example, Olopatadine-D3 N-Oxide (CAS 1246832-94-9) can be synthesized via H₂¹⁸O-assisted oxidation and purified via preparative HPLC. Confirm isotopic purity (>98%) using HRMS and NMR. These labeled standards are critical for quantifying endogenous metabolite levels in mass spectrometry-based assays .

Advanced Research: How can researchers investigate this compound’s potential off-target interactions with cytochrome P450 enzymes?

Methodological Answer:

Screen against recombinant CYP isoforms (1A2, 2C9, 2D6, 3A4) using fluorogenic substrate assays. Pre-incubate this compound with human liver microsomes and measure IC₅₀ values for enzyme inhibition. Cross-validate with clinical data from drug interaction studies, noting olopatadine’s lack of CYP inhibition at therapeutic doses .

Notes

- Formatting : Questions categorized as basic/advanced, with methodological answers citing experimental protocols and analytical validation steps.

- Contradictions Addressed : Cross-referenced metabolic and pharmacokinetic data to resolve discrepancies in detection limits and species-specific metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.